molecular formula C10H11N3 B15230787 6-(Cyclopropylamino)-5-methylnicotinonitrile

6-(Cyclopropylamino)-5-methylnicotinonitrile

Cat. No.: B15230787
M. Wt: 173.21 g/mol
InChI Key: NNDRTWAPXVGDSK-UHFFFAOYSA-N
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Description

6-(Cyclopropylamino)-5-methylnicotinonitrile is a heterocyclic compound that contains a nicotinonitrile core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropylamino and methyl groups on the nicotinonitrile ring imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylamino)-5-methylnicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-chloronicotinonitrile with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylamino)-5-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the nitrile group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylamino)-5-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Cyclopropylamino)-5-methylpyridine
  • 6-(Cyclopropylamino)-5-methylpyrimidine
  • 6-(Cyclopropylamino)-5-methylpyrazine

Uniqueness

6-(Cyclopropylamino)-5-methylnicotinonitrile is unique due to the presence of the nicotinonitrile core, which imparts distinct chemical properties compared to other similar compounds

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

6-(cyclopropylamino)-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3/c1-7-4-8(5-11)6-12-10(7)13-9-2-3-9/h4,6,9H,2-3H2,1H3,(H,12,13)

InChI Key

NNDRTWAPXVGDSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC2CC2)C#N

Origin of Product

United States

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